![molecular formula C16H12Br2O3S B2613046 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-64-6](/img/structure/B2613046.png)
4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with bromophenyl groups and sulfanyl groups are often used in organic synthesis due to their reactivity. They can participate in various types of reactions to form complex structures .
Synthesis Analysis
The synthesis of such compounds often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The presence of bromine atoms can make the compound suitable for analysis by these methods due to the high electron density of bromine .Chemical Reactions Analysis
Bromophenyl compounds can participate in various types of reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . The sulfanyl group (-SH) can also react with various electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of bromine atoms and sulfanyl groups can influence the compound’s reactivity, boiling point, melting point, and solubility .Scientific Research Applications
Novel Surfactant Synthesis
A study by Chen, Hu, and Fu (2013) introduced a novel surfactant incorporating the bromophenyl group, synthesized via a copper-catalyzed cross-coupling reaction. This surfactant exhibited unique properties, forming large-diameter premicellar aggregations below the critical micelle concentration (CMC), as identified through dynamic light scattering and atomic force microscopy. This research opens up new possibilities for the development of surfactants with tailored properties for industrial and biomedical applications Chen, Hu, & Fu, 2013.
Organic Synthesis and Catalysis
The work of Pokhodylo and Obushak (2019) on the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate highlights the versatility of bromophenyl derivatives in organic synthesis. Their methodology involves the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride. This work contributes to the growing field of heterocyclic chemistry, offering new pathways for the synthesis of complex molecules Pokhodylo & Obushak, 2019.
Environmental Biotechnology
In the environmental biotechnology domain, Hegedűs et al. (2017) reported on the complete genome sequence of Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid, a compound structurally related to bromophenyl derivatives. This strain demonstrates the potential for bioremediation of aromatic compounds, highlighting the environmental significance of studying such chemicals and their interactions with microbial life Hegedűs et al., 2017.
Advanced Material Development
Vinoth et al. (2020) focused on the growth and characterization of novel semi-organometallic nonlinear optical (NLO) crystals incorporating bromophenyl derivatives. Their research underscores the potential of these compounds in the development of new materials for optical applications, such as in telecommunications and laser technology. The study provides insights into the structural properties and NLO efficiency of these materials, contributing to the advancement of photonic technologies Vinoth et al., 2020.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-bromophenyl)sulfanyl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O3S/c17-11-3-1-10(2-4-11)14(19)9-15(16(20)21)22-13-7-5-12(18)6-8-13/h1-8,15H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMQCJXTXNQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.